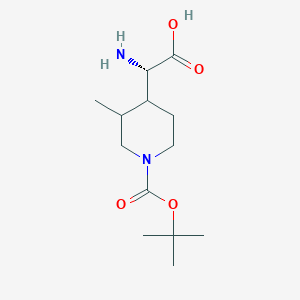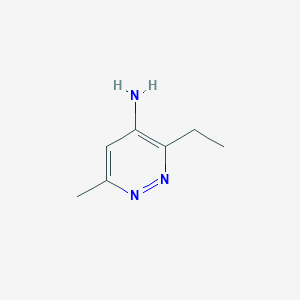
3-Ethyl-6-methylpyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-methylpyridazin-4-amine is a heterocyclic compound belonging to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers high regioselectivity and good functional group compatibility.
Industrial Production Methods: Industrial production methods for this compound may involve the use of scalable cyclization reactions, such as the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones . These methods are designed to provide high yields and functional group tolerance under mild conditions.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-6-methylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridazinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridazine compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-Ethyl-6-methylpyridazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-6-methylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Pyridazine: The parent compound with a similar nitrogen-containing ring structure.
Pyridazinone: A derivative with a keto functionality at the 3-position.
6-Methylpyridazin-3-amine: A closely related compound with similar structural features.
Uniqueness: 3-Ethyl-6-methylpyridazin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the pyridazine ring can enhance its pharmacological properties and make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
3-ethyl-6-methylpyridazin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-3-7-6(8)4-5(2)9-10-7/h4H,3H2,1-2H3,(H2,8,9) |
Clave InChI |
ZSQVAYVPUQRXRH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(N=N1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one](/img/structure/B13320398.png)

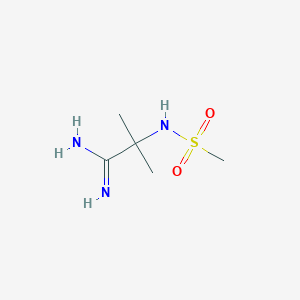
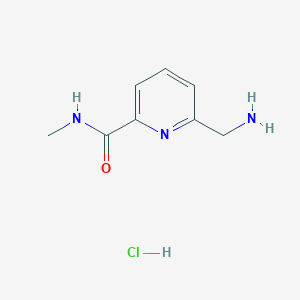
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13320420.png)
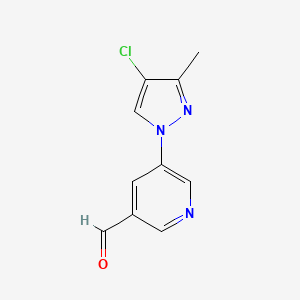
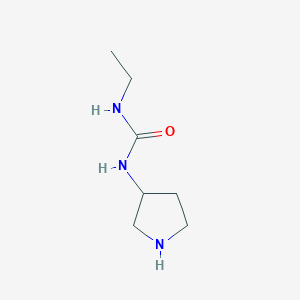
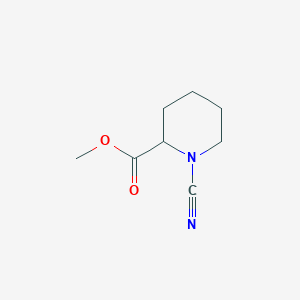
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13320446.png)

